molecular formula C10H16O B11754890 (1R)-1-Methyl-4-(prop-1-EN-2-YL)cyclohex-2-EN-1-OL

(1R)-1-Methyl-4-(prop-1-EN-2-YL)cyclohex-2-EN-1-OL

Cat. No.: B11754890
M. Wt: 152.23 g/mol
InChI Key: MKPMHJQMNACGDI-AXDSSHIGSA-N
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Description

(1R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is a monoterpenoid alcohol with the molecular formula C₁₀H₁₆O (MW: 152.23 g/mol) . It features a cyclohexene ring substituted with a hydroxyl group at the 1-position (R-configuration), a methyl group at the 1-position, and an isopropenyl group (prop-1-en-2-yl) at the 4-position. The compound exists in multiple stereoisomeric forms depending on the configurations at C-1 and C-4 (e.g., (1R,4S), (1R,4R), or (1S,4R)), which significantly influence its physicochemical and biological properties .

This compound is structurally related to monoterpenes like limonene and menthol but distinguished by its conjugated cyclohexenol system.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9?,10-/m0/s1

InChI Key

MKPMHJQMNACGDI-AXDSSHIGSA-N

Isomeric SMILES

CC(=C)C1CC[C@@](C=C1)(C)O

Canonical SMILES

CC(=C)C1CCC(C=C1)(C)O

Origin of Product

United States

Biological Activity

(1R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, also known as (1R)-p-Mentha-2,8-dien-1-ol, is a monoterpenoid compound with significant biological activities. This article reviews its biological properties, including its effects on human health, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.23 g/mol
  • CAS Number : 22972-51-6

Biological Activities

The biological activities of (1R)-1-Methyl-4-(prop-1-en-2-YL)cyclohex-2-EN-1-OL can be categorized into several key areas:

Antiproliferative Activity

Research indicates that this compound exhibits antiproliferative effects by inducing phase II carcinogen-metabolizing enzymes and inhibiting prenyl-transferase activity. It has been shown to:

  • Increase cell autophagy through pathways involving MAP1LC3B and caspases.
  • Reduce levels of cyclin-D1 and enhance TGF-β signaling.
  • Decrease tumor-induced immunosuppression and circulating Vascular Endothelial Growth Factor (VEGF) levels, which are crucial for tumor growth and metastasis .

Anti-inflammatory Effects

(1R)-1-Methyl-4-(prop-1-en-2-YL)cyclohex-2-EN-1-OL modulates inflammatory pathways by:

  • Inhibiting the NF-kB pathway, which is pivotal in the inflammatory response.
  • Reducing the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β.
    This suggests potential use in treating inflammatory diseases .

Antioxidant Properties

The compound has demonstrated antioxidant activity by:

  • Reducing reactive oxygen species (ROS) production.
  • Modulating the activity of antioxidant enzymes like superoxide dismutase and catalase.
    These properties may contribute to its protective effects against oxidative stress-related conditions .

Analgesic Effects

Animal studies have shown that (1R)-1-Methyl-4-(prop-1-en-2-YL)cyclohex-2-en-1-ol exhibits analgesic properties, indicating potential applications in pain management .

The mechanisms underlying the biological activities of (1R)-1-Methyl-4-(prop-1-en-2-YL)cyclohex-2-en-1-Ol involve complex biochemical interactions. Key findings include:

MechanismDescription
Cell Cycle Arrest Induces cell cycle arrest in cancer cells via modulation of cyclin proteins.
Apoptosis Induction Triggers apoptosis through mitochondrial pathways and caspase activation.
Membrane Integrity Disruption Alters microbial membrane integrity, enhancing its antimicrobial properties .

Case Studies and Research Findings

Several studies have explored the biological effects of (1R)-1-Methyl-4-(prop-1-en-2-YL)cyclohexenol:

  • Anticancer Studies : A study published in Molecules highlighted its role in reducing tumor cell proliferation and enhancing apoptosis in various cancer cell lines .
  • Inflammation Models : Research demonstrated that this compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Activity : Another study indicated that it effectively scavenged free radicals and reduced oxidative stress markers in vitro, supporting its use as an antioxidant supplement .

Scientific Research Applications

Synthesis Applications

(1R)-1-Methyl-4-(prop-1-en-2-YL)cyclohex-2-EN-1-OL is primarily utilized as an acetal reagent in the synthesis of various compounds, including desoxy cannabidiols and tetrahydrocannabinol (THC) derivatives. The compound can be synthesized from (+)-limonene through a photosynthesized oxygen transfer reaction .

Table 1: Synthesis Methods

Method Description
PhotosynthesisUtilizes light to facilitate the reaction between limonene and oxygen.
Acetal FormationActs as a reagent in forming acetal structures essential for THC synthesis.

Biological Applications

Research has indicated that (1R)-1-Methyl-4-(prop-1-en-2-YL)cyclohex-2-EN-1-OL exhibits potential biological activities. Its derivatives are being explored for their pharmacological properties, particularly in the context of cannabinoid research.

Case Study: Cannabinoid Synthesis

A study demonstrated the successful synthesis of desoxy cannabidiols using (1R)-1-Methyl-4-(prop-1-en-2-YL)cyclohex-2-EN-1-OL as a precursor. This synthesis pathway is crucial for developing new cannabinoid-based therapies .

Pharmacological Insights

The compound has been investigated for its role in modulating cannabinoid receptors, which play a significant role in various physiological processes. The ability to synthesize derivatives that can selectively interact with these receptors opens avenues for developing targeted therapies for conditions such as chronic pain and anxiety disorders.

Table 2: Biological Activities

Activity Description
Cannabinoid Receptor ModulationInfluences the activity of CB1 and CB2 receptors, potentially affecting pain and mood regulation.
Psychoactive Compound SynthesisServes as a precursor in creating psychoactive substances related to THC.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) in the cyclohexenol framework undergoes oxidation to form carbonyl compounds. Common reagents include:

  • Pyridinium chlorochromate (PCC) : Selectively oxidizes alcohols to ketones without overoxidizing sensitive double bonds.

  • Potassium permanganate (KMnO₄) : Strong oxidizing agent that converts alcohols to carboxylic acids under acidic conditions.

Typical Products :

  • Ketones (e.g., cyclohexanone derivatives) when oxidized under mild conditions.

  • Carboxylic acids or aldehydes under harsher conditions.

Reduction Reactions

The double bonds in the cyclohexene ring and prop-1-en-2-yl substituent are susceptible to hydrogenation:

  • Palladium on carbon (Pd/C) : Reduces double bonds to yield saturated cyclohexane derivatives.

  • Lindlar catalyst : Achieves selective hydrogenation of α,β-unsaturated ketones while preserving alcohol functionality.

Typical Products :

  • Saturated alcohols (e.g., cyclohexanol derivatives) when both rings and substituents are reduced.

Substitution Reactions

The hydroxyl group serves as a leaving group in nucleophilic substitution:

  • Thionyl chloride (SOCl₂) : Converts alcohols to chlorides, enabling subsequent substitution.

  • Phosphorus tribromide (PBr₃) : Facilitates bromination of the hydroxyl group.

Typical Products :

  • Alkyl halides (e.g., -Cl, -Br derivatives) for further functionalization.

Comparison of Reaction Types

Reaction Type Reagents Key Products
OxidationPCC, KMnO₄Ketones, carboxylic acids
ReductionPd/C, Lindlar catalystSaturated alcohols
SubstitutionSOCl₂, PBr₃Alkyl halides

Structural Considerations

The stereochemistry at the 1R position influences reactivity:

  • Steric hindrance : The methyl group at C1 may affect approach of reagents.

  • Electronic effects : The cyclohexene ring’s conjugated system stabilizes intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized into three groups: monoterpene alcohols, unsaturated cyclohexene derivatives, and oxygenated monoterpenes. Below is a comparative analysis:

Compound Structure Key Differences Physicochemical/Biological Properties
(1R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol Cyclohex-2-en-1-ol with 1-methyl and 4-isopropenyl groups – Hydroxyl group at C-1 (R-configuration)
– Conjugated double bond at C-2
Higher polarity than limonene; potential antioxidant activity due to hydroxyl group
Limonene
(1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene)
Cyclohex-1-ene with 1-methyl and 4-isopropenyl groups – No hydroxyl group
– Double bond at C-1
Non-polar; widely used in fragrances and solvents. Lower bioactivity in enzyme inhibition assays
Menthol
(5-methyl-2-(1-methylethyl)cyclohexanol)
Saturated cyclohexanol with methyl and isopropyl groups – Fully saturated ring
– Isopropyl substituent at C-2
Known for cooling sensation; used in analgesics and cosmetics. Higher volatility than the target compound
Carvone
(5-methyl-2-(prop-1-en-2-yl)cyclohex-2-enone)
Cyclohex-2-enone with methyl and isopropenyl groups – Ketone group at C-2
– No hydroxyl group
Exhibits chiral-dependent aroma (R-carvone = spearmint, S-carvone = caraway)
(1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol Saturated cyclohexanol with isopropenyl group – Saturated ring
– Hydroxyl at C-1 (R,R-configuration)
Likely higher metabolic stability than the unsaturated target compound

Stereochemical Impact

The stereochemistry of (1R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol plays a critical role in its interactions. For example:

  • The (1R,4S) isomer may exhibit different hydrogen-bonding capabilities compared to the (1R,4R) form, affecting solubility and receptor binding .
  • In contrast, menthol’s (1R,2S,5R) configuration is essential for activating TRPM8 ion channels, highlighting the importance of stereochemistry in bioactivity .

Preparation Methods

Catalytic Epoxidation Using Borotungstic Heteropolysalts

A prominent method involves the epoxidation of (+)-limonene, a naturally occurring monoterpene, to form limonene-1,2-epoxide. This reaction employs a borotungstic heteropolysalt catalyst (e.g., H₃BW₁₂O₄₀) with hydrogen peroxide (H₂O₂) as the oxidizing agent under solvent-free conditions. Key parameters include:

  • Reaction Conditions : 40°C for 24 hours.

  • Catalyst Loading : 0.5665 g per 7.16 g of limonene.

  • Yield : High conversion rates (>90%) to the epoxide intermediate.

The epoxide is subsequently subjected to acid-catalyzed hydrolysis. For example, using dilute hydrochloric acid (HCl) in aqueous methanol facilitates ring-opening to yield the target alcohol. The stereochemical outcome depends on the configuration of the starting limonene and the reaction pathway.

Calcium Trifluoroacetate-Mediated Epoxidation

An alternative approach utilizes calcium trifluoroacetate [Ca(CF₃CO₂)₂] as a catalyst for epoxidizing (S)-perillyl alcohol, a limonene derivative. The epoxide intermediate undergoes nucleophilic ring-opening with benzylamine, followed by selective reduction or hydrolysis to isolate the alcohol. While this method is effective for generating structurally related compounds, modifications are required to adapt it for (1R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol synthesis.

Photosensitized Oxygen Transfer to Limonene

Mechanism and Reaction Design

Photosensitized oxidation leverages singlet oxygen (¹O₂), generated via light-activated sensitizers (e.g., methylene blue or rose bengal), to functionalize limonene. The process involves:

  • Oxygen Activation : Light irradiation excites the sensitizer, which transfers energy to molecular oxygen, producing ¹O₂.

  • Cycloaddition : ¹O₂ reacts with limonene’s conjugated diene system, forming an endoperoxide intermediate.

  • Reduction : The endoperoxide is reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the alcohol.

This method is notable for its mild conditions and potential for stereocontrol, as the chiral centers in limonene direct the reaction’s stereochemical outcome.

Optimization and Yield

  • Reagents : (+)-Limonene, photosensitizer (0.1 mol%), H₂O/O₂ mixture.

  • Conditions : Visible light irradiation, room temperature, 6–12 hours.

  • Yield : 60–75% after purification via high-speed countercurrent chromatography (HSCCC).

Stereochemical Considerations and Enantiomeric Purity

The (1R) configuration is preserved by starting from enantiomerically pure (+)-limonene, which ensures the desired stereochemistry during epoxidation and subsequent steps. For instance, the borotungstic heteropolysalt-catalyzed epoxidation retains the limonene’s chirality, leading to a cis-configured epoxide that hydrolyzes to the target alcohol.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Conditions Yield Stereoselectivity
Borotungstic EpoxidationH₃BW₁₂O₄₀, H₂O₂40°C, solvent-free>90%High (cis)
Photosensitized OxidationMethylene blue, ¹O₂Light, rt60–75%Moderate
Ca(CF₃CO₂)₂ EpoxidationCa(CF₃CO₂)₂, H₂O₂313 K, solvent-free70–80%High (retained)

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enhance the borotungstic heteropolysalt method by improving heat transfer and reducing reaction times . Solvent-free conditions and recyclable catalysts further align with green chemistry principles.

Q & A

Basic Research Questions

Q. How can the absolute configuration of (1R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol be experimentally determined?

  • Methodological Answer : Use X-ray crystallography to resolve the spatial arrangement of atoms, supplemented by NMR spectroscopy to analyze coupling constants and NOE effects. For example, evidence from enantiomer-specific CAS numbers (e.g., 82769-01-5 for (1R,4S)-isomer) and stereochemical descriptors (e.g., SMILES notation in ) can guide analysis. Polarimetry or chiral chromatography (HPLC with chiral columns) can validate enantiomeric purity .

Q. What synthetic routes are reported for this compound, and how can yield be optimized?

  • Methodological Answer : Transmetallation of allyltin intermediates (e.g., using SnCl₄) followed by aldehyde addition is a documented method . Optimize reaction conditions (temperature, solvent polarity, stoichiometry) to enhance regioselectivity. Monitor intermediates via TLC and characterize products using GC-MS or HPLC .

Q. How can purity be validated in laboratory-scale synthesis?

  • Methodological Answer : Employ HPLC with UV detection (λ = 210–254 nm) and a C18 column. Compare retention times against certified reference standards. For example, >95% purity was confirmed using this method in . Mass spectrometry (ESI or EI) can detect trace impurities (<5%) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1R vs. 1S configurations) impact reactivity in Diels-Alder reactions?

  • Methodological Answer : Perform computational modeling (DFT) to predict transition-state energies for diastereomeric pathways. Validate experimentally by synthesizing both enantiomers and comparing reaction rates and product ratios via NMR . Evidence from PubChem InChI keys (e.g., CMLYGGFIXXLYQT for 1R isomer) can aid in structural comparisons .

Q. What spectroscopic techniques resolve contradictions in reported melting points or boiling points?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to measure thermal transitions precisely. For conflicting data (e.g., boiling points in vs. ), replicate experiments under controlled humidity and atmospheric pressure. Cross-reference with gas chromatography retention indices .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies by incubating samples at 40°C/75% RH for 6 months. Monitor degradation via LC-MS and quantify decomposition products (e.g., cyclohexenone derivatives). Adjust storage recommendations based on Arrhenius kinetics .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature). Use chiral catalysts (e.g., BINOL-derived ligands) to enhance stereocontrol. Statistical DOE (Design of Experiments) can identify critical factors .

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